molecular formula C13H14N2O3 B5542700 methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B5542700
M. Wt: 246.26 g/mol
InChI Key: ZHMMHCVHYBLEKQ-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after esterification and purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carboxylic acid
  • 3-Methyl-1-(3,4-dimethylphenyl)-2-pyrazoline-5-one

Uniqueness

Methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl 1-(3,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-4-5-10(6-9(8)2)15-7-11(16)12(14-15)13(17)18-3/h4-7,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMHCVHYBLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C(=N2)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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